N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-19(16-7-5-4-6-8-16)20(25)22-11-15-9-17(12-21-10-15)18-13-23-24(2)14-18/h4-10,12-14,19H,3,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBQEZVKIJQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization.
Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.
Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde: This involves a condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-pyridinecarboxaldehyde under basic conditions.
Formation of the final compound: The aldehyde intermediate is then subjected to reductive amination with 2-phenylbutanamide in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typically used.
Major Products
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from Benzamide-Thiazole Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share structural motifs with the target compound, including pyridine and amide functionalities . However, these analogues feature a thiazole core instead of a butanamide backbone and incorporate bulkier substituents (e.g., morpholine, piperazine). Key comparisons include:
Key Differences :
- The thiazole-based compounds exhibit higher molecular weights due to sulfur-containing rings and halogen substituents (e.g., Cl in 4d).
- The target compound’s pyrazole-pyridine system may offer improved solubility compared to thiazole derivatives, which often require polar substituents for bioavailability .
Chromenone-Pyrazolopyrimidine Derivatives ()
The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) shares a pyrazole-containing scaffold but incorporates a chromen-4-one (coumarin) core and sulfonamide group .
Key Differences :
- The target compound’s lower molecular weight may enhance membrane permeability compared to Example 53’s bulky architecture .
Peptidic Butanamide Derivatives ()
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) feature a butanamide backbone but are heavily modified with peptidic chains and stereochemically complex substituents .
Key Differences :
- Compound m’s peptidic extensions and stereocenters suggest a role in enzyme inhibition, whereas the target compound’s flat heterocycles may favor receptor binding.
- The target compound’s lack of stereocenters simplifies synthesis compared to the multi-step processes required for compound m .
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of pyrazole and pyridine intermediates followed by their coupling with a phenylbutanamide derivative. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are often employed to enhance yield and purity during synthesis.
Table 1: Summary of Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Preparation of pyrazole | Pyrazole precursor, base |
| 2 | Coupling with pyridine | EDCI, DMAP |
| 3 | Formation of amide linkage | Acidic conditions |
The biological activity of this compound involves its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways crucial for cellular functions. This compound has shown promise in various preclinical studies for its antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives. For instance, a series of synthesized compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL against Aspergillus niger, indicating potent antifungal activity as well .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound 10g | P. mirabilis | 62.5 |
| Compound 10q | S. aureus | 31.25 |
| Compound 10o | A. niger | 31.25 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
